molecular formula C8H10O2 B1429334 2-Phenoxyethyl-1,1-D2 alcohol CAS No. 21273-38-1

2-Phenoxyethyl-1,1-D2 alcohol

Cat. No.: B1429334
CAS No.: 21273-38-1
M. Wt: 140.18 g/mol
InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
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Description

2-Phenoxyethyl-1,1-D2 alcohol is a deuterated analogue of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl-1,1-D2 alcohol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a deuterated catalyst. The reaction typically occurs in an alkaline environment, using sodium hydroxide or other alkaline catalysts . The process involves the following steps:

    Phenolate Formation: Phenol reacts with a base to form phenolate.

    Reaction with Ethylene Oxide: The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.

Industrial Production Methods: Industrial production of 1,1-dideuterio-2-phenoxyethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl-1,1-D2 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenoxyethyl-1,1-D2 alcohol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,1-dideuterio-2-phenoxyethanol involves its interaction with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for prolonged activity in biological systems. It targets specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxyethyl-1,1-D2 alcohol is unique due to its deuterium content, which imparts distinct spectroscopic properties and metabolic stability. This makes it particularly valuable in research applications where tracing and stability are crucial .

Properties

IUPAC Name

1,1-dideuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745735
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21273-38-1
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21273-38-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
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99%

Synthesis routes and methods III

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenoxyethyl-1,1-D2 alcohol
Reactant of Route 2
2-Phenoxyethyl-1,1-D2 alcohol
Reactant of Route 3
2-Phenoxyethyl-1,1-D2 alcohol
Reactant of Route 4
2-Phenoxyethyl-1,1-D2 alcohol
Reactant of Route 5
Reactant of Route 5
2-Phenoxyethyl-1,1-D2 alcohol
Reactant of Route 6
Reactant of Route 6
2-Phenoxyethyl-1,1-D2 alcohol

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